N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopentanone and methyl iodide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts such as zinc chloride or other Lewis acids may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family:
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: An intermediate in the synthesis of antiviral drugs.
7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its pharmacological activity and potential as a reactant in various chemical reactions.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features and its ability to interact with distinct molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H15N5 |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H15N5/c1-8-6-10(15-9-4-2-3-5-9)16-11(14-8)12-7-13-16/h6-7,9,15H,2-5H2,1H3 |
InChI Key |
PKLOAYXKCIWKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCCC3 |
Origin of Product |
United States |
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